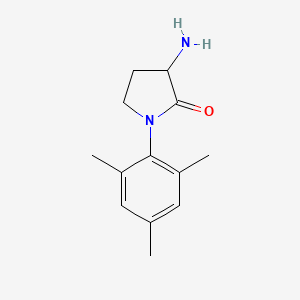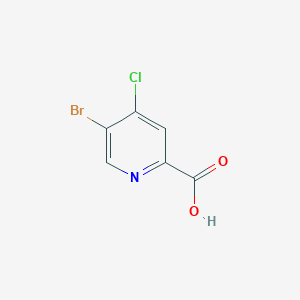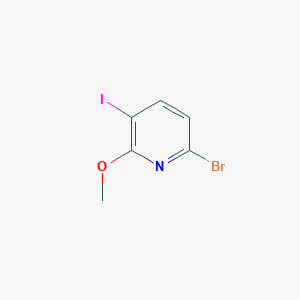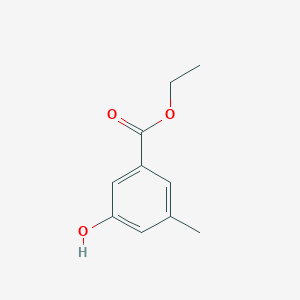
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Descripción general
Descripción
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1341681-70-6 . It is a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is C13H18N2O . Its molecular weight is 218.29 g/mol .Aplicaciones Científicas De Investigación
Structural and Quantum Mechanical Studies
- Study Overview : Research on pyrroles, including analogs like 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, focuses on their structural and quantum mechanical properties. These studies utilize X-Ray diffraction and various spectroscopic methods (IR, Raman, UV, fluorescence) along with theoretical simulations to understand the molecule's stability and electronic properties (Srikanth et al., 2020).
Antitumor Activity in Pyrrolopyrimidine Antifolates
- Research Insights : Pyrrolo[2,3-d]pyrimidine antifolates, related to pyrroles, have been studied for their potent antitumor activity. These compounds show selective inhibition of cell proliferation in tumor cells, mediated by specific membrane transport and enzyme inhibition. Their efficacy has been demonstrated in both in vitro and in vivo studies (Wang et al., 2011).
Synthesis and Biological Evaluation of Coumarin Derivatives
- Development and Testing : Research into the synthesis of new coumarin derivatives, which can be structurally related to pyrroles, explores their potential as antimicrobial agents. This work includes the synthesis of various derivatives and their subsequent testing for antimicrobial activity (Al-Haiza et al., 2003).
Stabilization of DNA Structures
- Application in DNA Research : Pyrrolidyl polyamines, structurally akin to pyrroles, have been shown to significantly stabilize DNA duplexes and triplexes. This property is leveraged in DNA delivery and transfection agents, highlighting their potential in genetic research and therapy (Nagamani & Ganesh, 2001).
Synthesis of Functionalized Pyrrolines
- Chemical Synthesis : The catalyzed cycloisomerization of alpha-aminoallenes to produce 3-pyrrolines is another application. These pyrrolines serve as intermediates for synthesizing various functionalized compounds, including natural products (Morita & Krause, 2004).
Maillard Reaction Products
- Food Chemistry : In the context of the Maillard reaction, a study identified N-substituted 2-(hydroxymethyl)pyrrole as a major product in a specific system. These pyrrole derivatives, found in cooked foods, are significant for understanding the chemistry of cooking and food flavor development (Tressl et al., 1998).
Synthesis of Functionalized Pyrrolidines
- Pharmaceutical Synthesis : Research into the nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles has led to the efficient construction of functionalized pyrrolidines, which are key structures in many pharmaceuticals (En et al., 2014).
Propiedades
IUPAC Name |
3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCCXEXIGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)

![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)




